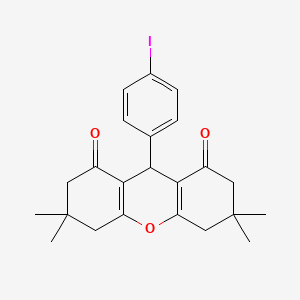![molecular formula C15H13Br2NO3S2 B6015538 (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6015538.png)
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a dibromo-ethoxy-hydroxyphenyl group, which adds to its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo acid or ester under basic conditions.
Introduction of the Dibromo-ethoxy-hydroxyphenyl Group: This step involves the bromination of an ethoxy-hydroxyphenyl derivative, followed by its condensation with the thiazolidinone core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the thiazolidinone ring can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiazolidinone derivative.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The dibromo-ethoxy-hydroxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone core can also interact with nucleic acids or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2,3-dibromo-5-methoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-2-one
Uniqueness
The unique combination of the dibromo-ethoxy-hydroxyphenyl group and the thiazolidinone core in (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO3S2/c1-3-5-18-14(20)11(23-15(18)22)6-8-12(17)9(16)7-10(13(8)19)21-4-2/h3,6-7,19H,1,4-5H2,2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIITVDPJPGAVCX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=C2C(=O)N(C(=S)S2)CC=C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC=C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-piperidinesulfonamide](/img/structure/B6015459.png)
![4-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B6015476.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6015482.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6015488.png)
![N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE](/img/structure/B6015496.png)

![2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride](/img/structure/B6015504.png)
![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6015510.png)

![5-methyl-2-[4-(morpholin-4-ylmethyl)phenyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B6015551.png)
![3,11-Bis(furan-2-yl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B6015556.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6015569.png)

